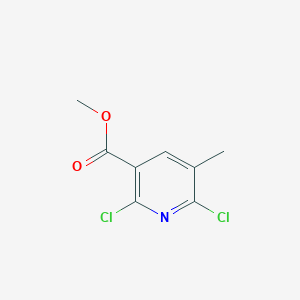

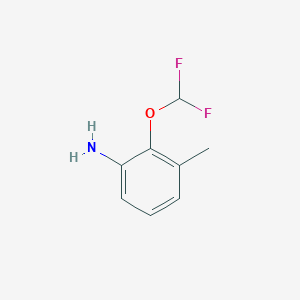

![molecular formula C32H33N3O7 B3418566 6-(5-O-(二甲氧基三苯甲基)-β-D-2-脱氧核糖呋喃糖基)-3,4-二氢-8H-嘧啶并[4,5-c][1,2]恶嗪-7-酮 CAS No. 126128-43-6](/img/structure/B3418566.png)

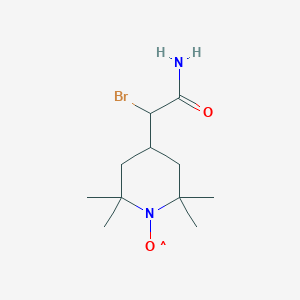

6-(5-O-(二甲氧基三苯甲基)-β-D-2-脱氧核糖呋喃糖基)-3,4-二氢-8H-嘧啶并[4,5-c][1,2]恶嗪-7-酮

描述

This compound is a deoxynucleoside derived from the base P, 6H,8H-3,4-dihydro-pyrimido[4,5-c][1,2]oxazin-7-one .

Synthesis Analysis

The synthesis of this deoxynucleoside and its introduction into oligonucleotides is achieved by established phosphoramidite and H-phosphonate chemistry . Heptadecaoligodeoxyribonucleotides containing one or more of the bases, 6H,8H-3,4-dihydropyrimido[4,5-c][1,2]oxazin-7-one (P), 2-amino-6-methoxyaminopurine (K), and hypoxanthine (I) and combinations of P with K and I have been synthesized on a DNA synthesizer .Chemical Reactions Analysis

The stability of duplexes containing base-modified oligomers with P/A, P/G, K/C, and K/T; P/A, P/G, I/C, I/T, and I/A, I/G, I/C, I/T base pairs were compared by measuring their melting transition ™ values . Oligomers containing both P and K and P and I were more stable than those with I alone or with mismatches .科学研究应用

合成及衍生物

研究广泛考察了与该化合物相关的衍生物的合成。例如,一项研究详细介绍了1-甲基-5-(2-溴乙基)尿嘧啶转化为各种衍生物的过程,最终生成具有与指定化学物质相似的核心结构的化合物,但并非确切的化合物 (Lin & Brown, 1989)。这种探索性合成有助于更广泛地了解此类分子的化学行为和潜在应用。

抗病毒活性

多项研究评估了与“6-(5-O-(二甲氧基三苯甲基)-β-D-2-脱氧核糖呋喃糖基)-3,4-二氢-8H-嘧啶并[4,5-c][1,2]恶嗪-7-酮”结构相关的化合物的抗病毒潜力。例如,双环2'-脱氧核苷衍生物已显示出对单纯疱疹病毒1型和水痘带状疱疹病毒的抑制作用,突出了这些化合物的抗病毒能力 (Loakes et al., 1995)。

互变异构的理论和实验研究

理论研究预测了该化合物的N-甲基衍生物的互变异构性质,深入了解了其在水溶液中的行为。这些研究支持罕见的互变异构假设,该假设表明在DNA复制过程中取代突变中起作用 (Podolyan et al., 2005)。此外,实验工作集中于DNA聚合酶对核苷酸掺入的特异性,进一步支持了罕见的互变异构假设,并表明此类化合物在DNA复制的保真度中起着重要作用 (Harris et al., 2003)。

作用机制

Target of Action

The primary targets of this compound, also known as 6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one, are the bacteria Escherichia coli and Salmonella typhimurium .

Mode of Action

This compound exhibits mutagenicity, inducing the conversion between GC and AT base pairs through replication error . This means it interferes with the DNA replication process of these bacteria, causing mutations that can potentially inhibit their growth or survival .

Biochemical Pathways

It is known that the compound’s interaction with the dna of the target bacteria can disrupt essential cellular processes, such as dna replication and protein synthesis .

Pharmacokinetics

It is known to be stable inEscherichia coli , and can be detected at wavelengths greater than 300 nm , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the induction of mutations in the DNA of the target bacteria. This can lead to a variety of outcomes, including inhibited growth, impaired cellular function, or even cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment could potentially affect its stability or interaction with its targets . .

属性

IUPAC Name |

6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O7/c1-38-25-12-8-23(9-13-25)32(22-6-4-3-5-7-22,24-10-14-26(39-2)15-11-24)40-20-28-27(36)18-29(42-28)35-19-21-16-17-41-34-30(21)33-31(35)37/h3-15,21,27-29,36H,16-20H2,1-2H3,(H,33,34,37)/t21?,27-,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLCSXJDOJNRCX-PNZYQCQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CC6CCON=C6NC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5CC6CCON=C6NC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

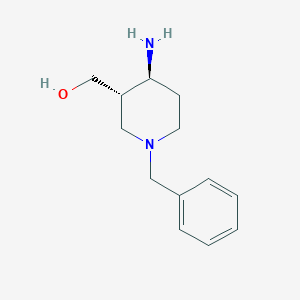

![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)